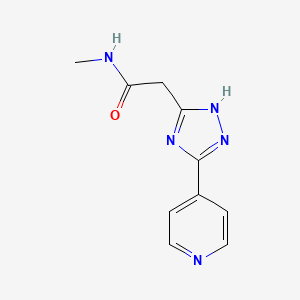
N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazole derivatives, which include compounds similar to the one you mentioned, are a class of heterocyclic compounds that have been studied for their potential biological activities . They contain a five-membered ring structure with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . The exact method can vary depending on the specific structures of the reactants .Molecular Structure Analysis
Triazole derivatives have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. Their reactivity is often influenced by the specific substituents attached to the triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary depending on their specific structure. For example, they may differ in terms of solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide is a precursor in the synthesis of heterocyclic compounds. The acylation of heteroaromatic amines, including pyridin-4-yl derivatives, facilitates the efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. These reactions often involve cyanoacetylation and subsequent cyclization processes (Ibrahim et al., 2011).
Insecticidal Applications
Research has extended into the synthesis and assessment of various heterocycles incorporating thiadiazole moieties for their insecticidal properties. Derivatives of this compound have been evaluated as potential insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis, demonstrating the versatility of these compounds in agricultural applications (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Compounds derived from this compound have been synthesized and tested for their antimicrobial and antitumor activities. These studies have led to the discovery of novel compounds with significant biological activity, highlighting the potential of these derivatives in pharmaceutical applications. For example, the synthesis, structural elucidation, and screening of antimicrobial activities of specific acetamide derivatives underline the role these compounds can play in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Modification for Enhanced Biological Activity
Adjustments to the chemical structure of this compound derivatives, such as the replacement of the acetamide group with alkylurea, have been explored to enhance their biological activity and reduce toxicity. These modifications have led to compounds with potent antiproliferative activities and reduced acute oral toxicity, indicating their potential as safer and more effective anticancer agents (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and pyrrolopyrazine derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions may induce conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have demonstrated cytotoxic effects, suggesting that this compound may also exhibit cytotoxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide . For example, the rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have shown cytotoxicity on cancerous cell lines and low toxicity on normal cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-11-9(16)6-8-13-10(15-14-8)7-2-4-12-5-3-7/h2-5H,6H2,1H3,(H,11,16)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUNKJNYFLWLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC(=NN1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
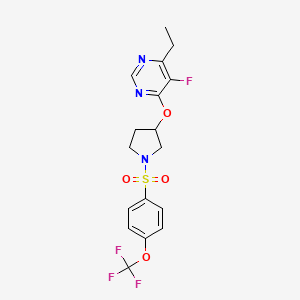
![3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2371829.png)
![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)
![2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole](/img/structure/B2371833.png)
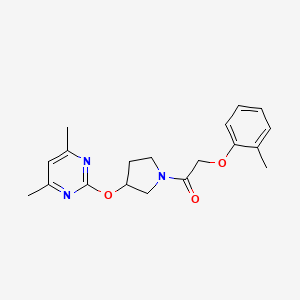
![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)
![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)
![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)

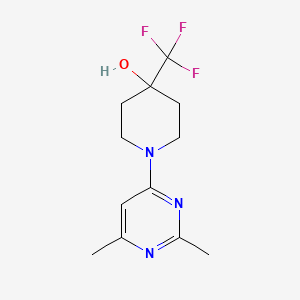
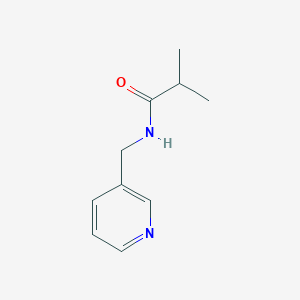
![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)
